Anti-osteoporosis agent-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

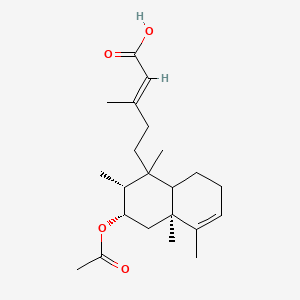

This compound is particularly effective in suppressing the differentiation of primary osteoclasts and attenuating RANKL-induced osteoclastogenesis . It demonstrates significant potential in inhibiting osteoclast formation and impeding the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, ensuring that the compound meets the required standards for pharmaceutical use. The production methods are designed to optimize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Anti-osteoporosis agent-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The conditions are carefully controlled to ensure the stability and activity of the compound.

Major Products Formed: The major products formed from these reactions are intermediate compounds that are further processed to yield the final this compound. These intermediates are crucial for the overall synthesis and contribute to the compound’s efficacy .

Applications De Recherche Scientifique

Anti-osteoporosis agent-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of osteoclast inhibition and bone resorption. It serves as a reference for developing new compounds with similar or improved properties .

Biology: In biological research, the compound is utilized to investigate the cellular and molecular mechanisms underlying osteoporosis. It helps in understanding how osteoclast differentiation and activity can be modulated to prevent bone loss .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating osteoporosis. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .

Industry: In the pharmaceutical industry, the compound is being developed for commercial use as an anti-osteoporotic drug. Its potential to inhibit osteoclast formation makes it a valuable candidate for treating bone-related disorders .

Mécanisme D'action

Anti-osteoporosis agent-4 exerts its effects by targeting specific molecular pathways involved in osteoclast differentiation and activity. The compound inhibits the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways, which are crucial for osteoclastogenesis . By suppressing these pathways, this compound effectively reduces the formation and activity of osteoclasts, thereby preventing bone resorption and promoting bone health .

Comparaison Avec Des Composés Similaires

Bisphosphonates: These compounds inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone and inducing osteoclast apoptosis.

Selective Estrogen Receptor Modulators (SERMs): These compounds mimic the effects of estrogen on bone, reducing bone resorption and increasing bone density.

Propriétés

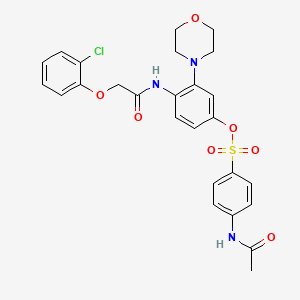

Formule moléculaire |

C26H26ClN3O7S |

|---|---|

Poids moléculaire |

560.0 g/mol |

Nom IUPAC |

[4-[[2-(2-chlorophenoxy)acetyl]amino]-3-morpholin-4-ylphenyl] 4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C26H26ClN3O7S/c1-18(31)28-19-6-9-21(10-7-19)38(33,34)37-20-8-11-23(24(16-20)30-12-14-35-15-13-30)29-26(32)17-36-25-5-3-2-4-22(25)27/h2-11,16H,12-15,17H2,1H3,(H,28,31)(H,29,32) |

Clé InChI |

HBLBCOGDJWFKPM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N4CCOCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

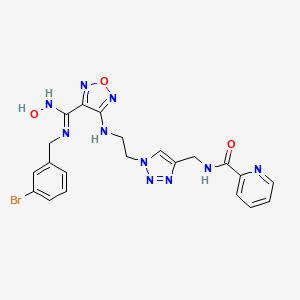

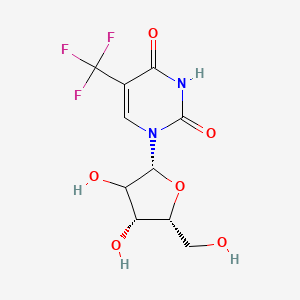

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

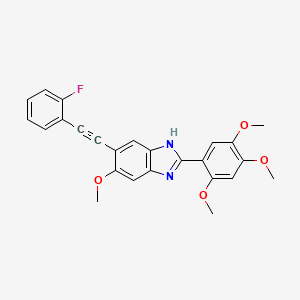

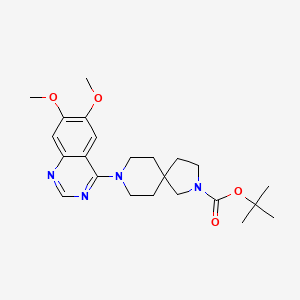

![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)

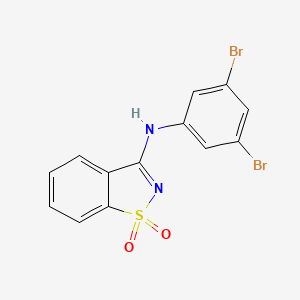

![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)